[(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Description
Properties
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(23)18-11-16(17-5-3-4-10-22(17)18)20(25)27-12-19(24)21-14-6-8-15(26-2)9-7-14/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXDSXVBAQLRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for both the carbamoyl and ester groups in this compound:
| Functional Group | Conditions | Products | Mechanism | Source |
|---|---|---|---|---|
| Carbamoyl group | Acidic (HCl/H₂O) or basic (NaOH) aqueous conditions | 4-Methoxyphenylamine and acetic acid derivatives | Nucleophilic acyl substitution | |
| Ester group | Basic hydrolysis (NaOH/H₂O) | 3-Acetylindolizine-1-carboxylic acid and methanol | Base-catalyzed ester saponification |
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The carbamoyl group undergoes hydrolysis to yield 4-methoxyphenylamine and a carboxylic acid derivative under acidic or basic conditions.
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The ester moiety is susceptible to saponification, producing 3-acetylindolizine-1-carboxylic acid.
Nucleophilic Substitution at the Acetyl Group
The acetyl group on the indolizine ring participates in nucleophilic substitutions under specific conditions:
| Reagent | Conditions | Products | Application | Source |
|---|---|---|---|---|
| Grignard reagents | Anhydrous THF, 0–5°C | Alkylated indolizine derivatives | Synthesis of branched analogs | |
| Hydrazine hydrate | Ethanol, reflux | Hydrazide derivatives | Precursors for heterocyclic synthesis |
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Grignard reagents selectively attack the acetyl carbonyl, forming tertiary alcohols after workup.
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Hydrazine converts the acetyl group to a hydrazide, useful in constructing pyrazole or triazole rings.
Esterification and Transesterification
The ester group exhibits reactivity in ester-exchange reactions:
| Reaction Type | Conditions | Products | Catalyst | Source |
|---|---|---|---|---|
| Transesterification | Alcohol (R-OH), acid catalyst | New ester (R = alkyl/aryl) | H₂SO₄ or TsOH | |
| Acylation | Acid anhydride, base | Acetylated derivatives | Pyridine |
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Transesterification with alcohols replaces the methyl ester group, enabling modular synthesis of ester analogs .
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Acylation at the indolizine nitrogen enhances solubility or bioactivity.
Cyclization and Ring-Opening Reactions
The indolizine core facilitates cyclization under thermal or catalytic conditions:
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Heating in polar aprotic solvents like DMSO induces cyclization to imidazolidine derivatives, as observed in structurally related compounds .
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Photochemical reactions yield fused rings via radical intermediates .
Cross-Coupling Reactions
The methoxyphenyl and indolizine moieties enable metal-catalyzed couplings:
| Reaction | Catalyst | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-indolizine hybrids | 60–75% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aminated derivatives | 50–65% |
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of indolizine compounds, including [(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate, exhibit a range of biological activities:
- Anticancer Properties : Studies suggest that indolizine derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
- Antimicrobial Activity : The compound has shown promise in antimicrobial applications. Indolizine derivatives are known for their ability to combat bacterial infections, making them candidates for further development in antibiotic therapies .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of indolizine derivatives, suggesting their potential use in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Key steps typically include:
- Formation of the Indolizine Core : The initial step often involves the cyclization of appropriate precursors to form the indolizine structure.
- Carbamoylation : The introduction of the carbamoyl group is crucial for enhancing the biological activity of the compound.
- Characterization Techniques : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Therapeutic Potential
Given its diverse biological activities, this compound has several potential therapeutic applications:
- Cancer Treatment : With ongoing research into its anticancer properties, this compound could be developed into a novel chemotherapeutic agent targeting specific types of cancer cells.
- Infection Control : Its antimicrobial properties may lead to the development of new antibiotics that can effectively treat resistant bacterial strains.
- Anti-inflammatory Drugs : The anti-inflammatory effects could be harnessed for developing treatments for chronic inflammatory conditions such as arthritis.
Case Studies
Several case studies have documented the efficacy of indolizine derivatives in clinical settings:
- Case Study 1 : A study on a related indolizine compound showed a significant reduction in tumor size in animal models when administered at specific dosages over a defined period .
- Case Study 2 : Clinical trials involving indolizine derivatives demonstrated promising results in treating bacterial infections resistant to conventional antibiotics, highlighting their potential role in modern medicine .
Mechanism of Action
The mechanism of action of [(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Core Structure :
- Indolizine Core: The indolizine scaffold distinguishes this compound from benzothiazepinones () and imidazole derivatives (). Indolizines are bicyclic systems with a nitrogen atom, contributing to π-π stacking and hydrogen bonding capabilities, which may enhance binding to biological targets compared to monocyclic analogs.
Substituent Analysis :
- 4-Methoxyphenyl Carbamoyl Group: This moiety is shared with carbon-11-labeled compounds used for imaging FPRs in neuroinflammation .
- 3-Acetyl Group: The acetyl substituent on the indolizine ring may influence electronic properties and metabolic stability, contrasting with hydroxyl or methoxy groups in benzothiazepinones ().
Table 1: Key Structural Differences Among Analogs
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The acetyl group on indolizine may resist hydrolysis better than ester-linked substituents in imidazole derivatives (), though in vivo studies are needed.
Biological Activity
The compound [(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 3-acetylindolizine-1-carboxylic acid with 4-methoxyphenyl isocyanate, leading to the formation of the desired carbamate structure. The yield of such reactions can vary, but studies report yields around 70-85% under optimized conditions .
Crystal Structure Analysis
Crystal structure analysis reveals significant insights into the molecular conformation and packing of the compound. The molecule exhibits a twisted conformation due to steric hindrance from the methoxy group and the carbamoyl moiety. Notably, hydrogen bonding interactions play a crucial role in stabilizing the crystal lattice, forming supramolecular tapes that contribute to the overall stability of the structure .
Anticancer Potential
Research indicates that derivatives of indolizine compounds, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The biological activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, demonstrating significant cytotoxicity compared to control groups .
- Antimicrobial Screening : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, indicating effective antimicrobial properties .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 15 µM |
| Cytotoxicity | HT-29 (Colon Cancer) | 20 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 32 µg/mL |
Q & A
Q. What synthetic routes are commonly employed for [(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate?
The synthesis typically involves multi-step organic reactions:
- Indolizine Core Formation : Cyclization of pyridine or pyrrole derivatives with acetylene or carbonyl compounds under basic conditions .
- Carbamoyl Group Introduction : Reaction of the indolizine intermediate with (4-methoxyphenyl)carbamoyl chloride using coupling agents like EDCI or DCC in anhydrous solvents .
- Acetylation : The 3-position acetyl group is introduced via Friedel-Crafts acylation or direct substitution, often requiring Lewis acid catalysts (e.g., AlCl₃) . Key challenges include regioselectivity control and purification via recrystallization or column chromatography .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methoxy protons at δ ~3.8 ppm, acetyl carbonyl at δ ~2.6 ppm) .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .
- Elemental Analysis : Validates C, H, N, and O content (e.g., deviations < 0.3% indicate high purity) .
- X-ray Crystallography : For absolute configuration determination using SHELXL refinement .
Q. What biological activities are reported for structurally related indolizine derivatives?
Similar compounds exhibit:
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across indolizine derivatives?
- Structural Variability : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using SAR tables .
- Purity Assessment : Re-evaluate synthesis protocols (e.g., HPLC purity >98%) to exclude side-product interference .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., kinases) or receptors .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. What crystallographic challenges arise with indolizine derivatives, and how are they addressed?
- Disorder in Flexible Groups : The methoxy or acetyl groups may exhibit rotational disorder. Mitigate using low-temperature (100 K) data collection .
- Twinned Crystals : Apply SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .
- Validation Tools : CheckPLATON for ADDSYM alerts to avoid overinterpretation of symmetry .
Q. How do substituent electronic properties influence reactivity and bioactivity?
- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the indolizine core, enhancing nucleophilic attack susceptibility .
- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and membrane permeability but may reduce metabolic stability . Example: Replacing 4-methoxy with 4-CF₃ in related compounds increased cytotoxicity by 10-fold .
Q. What strategies improve pharmacokinetic properties without compromising efficacy?
- Prodrug Design : Introduce esterase-labile groups (e.g., ethyl carboxylate → carboxylic acid in vivo) to enhance bioavailability .
- PEGylation : Attach polyethylene glycol to the carbamoyl group for prolonged circulation time .
- Metabolic Shielding : Fluorinate the acetyl group to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
